5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a trimethoxyphenyl group, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with β-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved can include signal transduction, gene expression regulation, and apoptosis induction. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl-(3,4,5-trimethoxyphenyl)methanone: Shares the trimethoxyphenyl group and exhibits similar biological activities.
3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl-(3,4,5-trimethoxyphenyl)methanone: Another compound with a similar structure, used in cancer research.
Uniqueness
What sets 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide apart is its unique combination of the pyridine and pyrazole rings, which confer distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
XLOWTTQDQJWWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.